molecular formula C11H10F2O2 B1474959 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid CAS No. 1860875-60-0

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid

Cat. No. B1474959
CAS RN: 1860875-60-0
M. Wt: 212.19 g/mol
InChI Key: XKZRFWREKPGCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid (CPDFA) is a synthetic compound that has recently been used in scientific research. It is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. CPDFA has been used for a variety of scientific applications, including chemical synthesis, protein engineering, and drug development. The compound has also been used as a ligand for metal ions, as a catalyst for organic reactions, and as a reagent for peptide synthesis.

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a ligand for metal ions, such as zinc, copper, and nickel. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation reaction. 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has also been used as a reagent for peptide synthesis. The compound has been used to modify peptides, such as by adding a cyclopropyl group to a peptide.

Mechanism of Action

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. The cyclopropyl group is known to have a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis.
Biochemical and Physiological Effects
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. However, there is limited data available on the biochemical and physiological effects of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid. The compound has been shown to be non-toxic, but it is not known if it has any other effects on the body.

Advantages and Limitations for Lab Experiments

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is non-toxic. The compound also has a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis. However, 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is not a very stable compound and can degrade over time.

Future Directions

The use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid in scientific research has been limited so far. However, there are several potential future directions for the use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid. One potential application is in drug development, as the compound could be used to modify peptides and proteins for drug design. Another potential application is in protein engineering, as the compound could be used to modify proteins for a variety of purposes. Finally, 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid could also be used in catalysis, as the compound could be used to catalyze organic reactions.

properties

IUPAC Name

2-(4-cyclopropylphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZRFWREKPGCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.